molecular formula C28H53NO12 B13706315 t-Boc-N-Amido-PEG10-propargyl

t-Boc-N-Amido-PEG10-propargyl

Cat. No.: B13706315
M. Wt: 595.7 g/mol
InChI Key: IDHZNCWRNAXWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG10-propargyl: is a propargyl linker with one side protected by a tert-butoxycarbonyl (Boc) groupThe Boc-protected amine can be deprotected under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG10-propargyl typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) is functionalized with a propargyl group.

    Amidation: The PEGylated propargyl compound is reacted with an amine to form an amide bond.

    Boc Protection: The amine group is protected with a Boc group to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are functionalized with propargyl groups.

    Automated Amidation: Automated systems are used to ensure consistent amidation reactions.

    Boc Protection: The final Boc protection step is carried out under controlled conditions to ensure high purity and yield

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.

    Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Copper Catalysts: Used in Click Chemistry to facilitate the formation of triazole linkages.

    Mild Acids: Used for deprotecting the Boc group.

Major Products Formed:

    Triazole Linkages: Formed during Click Chemistry reactions.

    Free Amine: Formed after deprotection of the Boc group

Scientific Research Applications

Chemistry:

    Click Chemistry: Widely used in the synthesis of complex molecules and polymers.

    PEGylation: Enhances the solubility and stability of compounds.

Biology:

    Bioconjugation: Used to link biomolecules for various biological studies.

    Drug Delivery: Enhances the delivery and efficacy of therapeutic agents.

Medicine:

    Diagnostics: Used in the development of diagnostic tools and imaging agents.

    Therapeutics: Enhances the pharmacokinetics and bioavailability of drugs.

Industry:

    Material Science: Used in the development of advanced materials and coatings.

    Nanotechnology: Facilitates the functionalization of nanoparticles for various applications

Mechanism of Action

Mechanism:

    Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.

    Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine.

Molecular Targets and Pathways:

    Triazole Formation: The triazole linkage formed during Click Chemistry is highly stable and resistant to metabolic degradation.

    Amine Functionality: The free amine can participate in further chemical reactions, enhancing the versatility of the compound

Comparison with Similar Compounds

    t-Boc-N-Amido-PEG4-Amide-Tri-(propargyl-PEG10-ethoxymethyl)-methane: A branched crosslinker with three terminal propargyl groups and a Boc-protected amide group.

    t-Boc-N-amido-PEG11-amine: A PEG linker with an amino group and Boc-protected amino group.

Uniqueness:

    Propargyl Group: The presence of the propargyl group allows for efficient Click Chemistry reactions.

    Boc Protection: The Boc-protected amine provides stability and can be deprotected under mild conditions, offering versatility in various applications

Properties

Molecular Formula

C28H53NO12

Molecular Weight

595.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H53NO12/c1-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-29-27(30)41-28(2,3)4/h1H,6-26H2,2-4H3,(H,29,30)

InChI Key

IDHZNCWRNAXWBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.